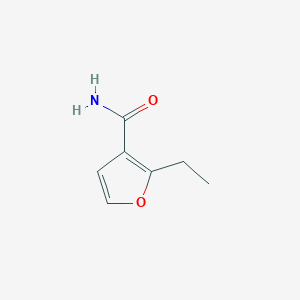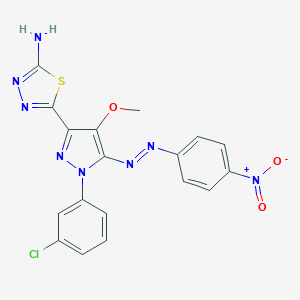
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, and the inhibition of COX-2 activity reduces the production of prostaglandins, which results in the anti-inflammatory activity of this compound.
生化和生理效应
Studies have shown that 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has anti-inflammatory and herbicidal activity. However, the biochemical and physiological effects of this compound are not fully understood.
实验室实验的优点和局限性
One of the advantages of using 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its anti-inflammatory and herbicidal activity. This makes it a potential candidate for the development of new anti-inflammatory drugs and herbicides.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound has cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One of the directions is the development of new anti-inflammatory drugs and herbicides based on this compound. Another direction is the study of the toxicity of this compound on different cell lines and the identification of its potential targets in cells.
Conclusion:
In conclusion, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成方法
The synthesis of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been achieved using different methods. One of the methods involves the reaction of 3-chloroaniline with 4-nitrophenylhydrazine to obtain 1-(3-chlorophenyl)-4-nitrophenylhydrazine. This compound is then reacted with 4-methoxy-1H-pyrazol-5-amine to obtain 1-(3-chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazole. The final step involves the reaction of this compound with 2-amino-1,3,4-thiadiazole to obtain 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine.
科学研究应用
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields. One of the applications is in the field of medicine, where this compound has been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
This compound has also been studied for its potential applications in the field of agriculture. Studies have shown that this compound has herbicidal activity, which makes it a potential candidate for the development of new herbicides.
属性
CAS 编号 |
172701-60-9 |
|---|---|
产品名称 |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
分子式 |
C18H13ClN8O3S |
分子量 |
456.9 g/mol |
IUPAC 名称 |
5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H13ClN8O3S/c1-30-15-14(17-23-24-18(20)31-17)25-26(13-4-2-3-10(19)9-13)16(15)22-21-11-5-7-12(8-6-11)27(28)29/h2-9H,1H3,(H2,20,24) |
InChI 键 |
QEKXUVMHAHQIMN-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
同义词 |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)- 1,3,4-thiadiazol-2-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



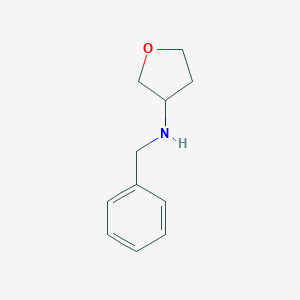
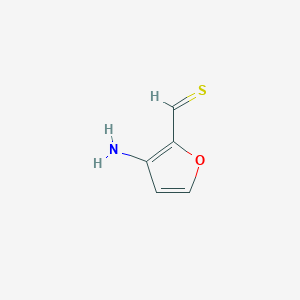
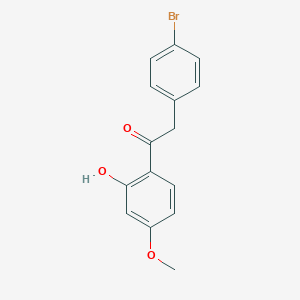
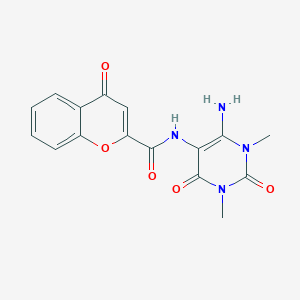
![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)
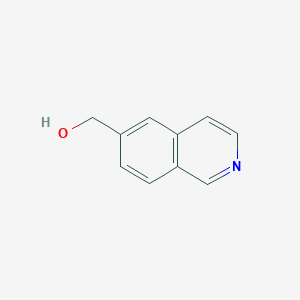
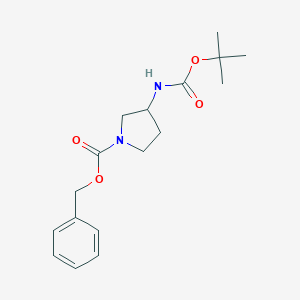
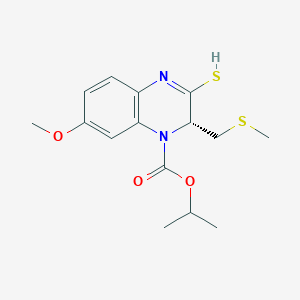
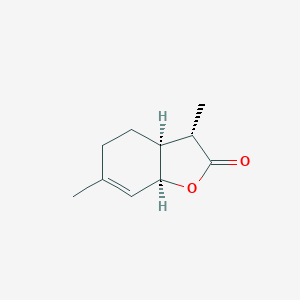
![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)
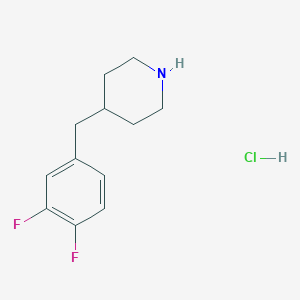
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)
